3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride is a chemical compound with the molecular formula . This compound is characterized by its cyclobutanol structure, which includes an amino group and two fluorine atoms attached to a phenyl ring. It is primarily utilized in medicinal chemistry as a building block for synthesizing pharmaceutical compounds, especially those aimed at treating neurological and psychiatric disorders. Additionally, it serves as an intermediate in organic synthesis and is involved in biological studies of fluorinated compounds.
The synthesis of 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride typically follows a multi-step process:
In industrial settings, optimized versions of these synthetic routes may be employed to enhance scalability and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can significantly improve the efficiency and yield of production processes.
The molecular structure of 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride can be represented by its InChI (International Chemical Identifier):
This structure indicates the presence of a cyclobutane ring with various substituents that contribute to its chemical properties.
The compound's molecular weight is approximately 221.66 g/mol. The presence of fluorine atoms enhances the compound's reactivity and potential biological activity .
The compound participates in various chemical reactions typical for cyclobutanol derivatives:
These reactions are facilitated by the unique strain present in the cyclobutane ring, which can lead to increased reactivity compared to more stable cyclic compounds .
The mechanism of action for 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride primarily involves its interaction with biological targets related to neurological functions. The amino group allows for hydrogen bonding with receptors or enzymes, influencing neurotransmitter systems.
Research indicates that compounds similar to 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride exhibit potential as inhibitors for various biological pathways involved in psychiatric conditions .
Relevant data regarding these properties can be found in chemical databases such as PubChem .
3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride has several significant applications:
The strategic construction of the functionalized cyclobutanone ring represents the foundational step in synthesizing this target molecule. Two predominant methodologies have emerged for building the 3-aryl-substituted cyclobutanone framework:
The Stork-Danheiser approach utilizes [3+2] annulation tactics, where ketone enolates undergo directed aldol condensation with α,β-unsaturated carbonyl systems followed by intramolecular alkylation. This sequence constructs the cyclobutane ring with inherent functionalization at the critical C3 position. The reaction typically employs lithium diisopropylamide in tetrahydrofuran at -78°C to generate the enolate, followed by controlled addition of methyl vinyl ketone derivatives. Careful temperature control (-78°C to 0°C transition) during ring closure is essential to prevent retro-aldol side reactions and maintain acceptable diastereoselectivity (typically 3:1 to 5:1) favoring the desired trans-disposed substituents [5].
Alternatively, organometallic addition to cyclobutanone offers a more direct route. 2,6-Difluorophenylmagnesium bromide or lithium reagents undergo nucleophilic addition to commercially available 3-(tert-butoxycarbonylamino)cyclobutanone. This method requires strict anhydrous conditions achieved through solvent distillation (tetrahydrofuran over sodium/benzophenone) and inert atmosphere operations. The highly basic organometallic reagent attacks the electrophilic carbonyl carbon, generating a tertiary alcohol that subsequently dehydrates under acidic workup conditions (pH 2-3, hydrochloric acid) to yield the thermodynamically favored 3-aryl-3-aminocyclobutanone precursor. While operationally simpler, this route necessitates careful control of addition rates (-30°C) to minimize over-addition and diarylation byproducts (<5% yield loss with optimized protocols) [3].
Table 1: Comparative Analysis of Cyclobutanone Formation Methods
Methodology | Key Conditions | Diastereoselectivity | Yield Range | Major Challenges |
---|---|---|---|---|
Stork-Danheiser | LDA, THF, -78°C to 0°C | 3:1 to 5:1 dr | 55-68% | Retro-aldol reactions, moderate selectivity |
Organometallic Addition | ArMgBr, THF, -30°C, acid workup | Single isomer | 70-85% | Diarylation, anhydrous requirements |
Installing the tertiary amino group at the C3 position of the cyclobutane ring presents significant synthetic challenges due to steric congestion and the requirement for chemoselectivity. Two principal methodologies dominate industrial and laboratory approaches:
Reductive amination employs the pre-formed 3-(2,6-difluorophenyl)cyclobutanone and ammonium acetate in methanol/tetrahydrofuran mixtures, utilizing sodium triacetoxyborohydride as the reducing agent. This method operates effectively at ambient temperature (20-25°C) over 12-24 hours, achieving conversions exceeding 90%. The mild reducing agent selectively reduces the iminium ion intermediate without attacking other functional groups. Critical to success is maintaining precise pH control (pH 5-6 via acetic acid addition) throughout the reaction to maximize imine formation kinetics while minimizing aldehyde generation through disproportionation. The process delivers the free amine with excellent stereoretention (>98% ee when starting from enantiopure ketone precursors) and avoids the epimerization risks associated with more forceful conditions [3] [6].
The azide reduction pathway offers an alternative when stereochemical inversion is desired. This route involves nucleophilic displacement of a 3-hydroxy or 3-halo substituent using sodium azide in dimethylformamide at elevated temperatures (80-100°C). The resulting 3-azido intermediate undergoes catalytic hydrogenation (5-10% palladium on carbon, 40-60 psi hydrogen pressure) or chemical reduction (triphenylphosphine/water, Staudinger reduction) to generate the primary amine. While this method provides reliable access to the amine, it requires additional steps for installing the leaving group and introduces safety concerns regarding azide handling and potential explosive hazards during scale-up. Consequently, reductive amination remains the preferred industrial method due to its operational simplicity and reduced step count [7].
While the 2,6-difluorophenyl moiety is typically introduced early via the aryl nucleophile, late-stage fluorination adjustments or repairs necessitate specialized reagents. Diethylaminosulfur trifluoride (DAST) serves as the workhorse reagent for converting hydroxyl groups to fluorides in complex intermediates. When applied to cyclobutanol derivatives, DAST (1.5-2.0 equivalents) in anhydrous dichloromethane (0.1-0.2 M concentration) at -40°C to -20°C achieves fluorination with minimized elimination byproducts. The reaction proceeds via an SN2 mechanism with inversion of configuration, crucial for stereochemical integrity. Maintaining low temperatures suppresses competing E2 elimination, which becomes significant above 0°C and leads to cyclobutene contaminants (>15% if uncontrolled). Conversion rates typically reach 85-92% within 2-4 hours under optimized conditions [3] [7].
For enhanced thermal stability and reduced decomposition risks, morpholinosulfur trifluoride (Morpho-DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) offer practical alternatives. These reagents tolerate temperatures up to 40°C without significant decomposition, allowing fluorination of thermally sensitive substrates. Comparative studies indicate that Deoxo-Fluor (2.2 equivalents in toluene, 0°C to 25°C, 6 hours) achieves similar yields (88-90%) to DAST but with substantially reduced formation of olefinic impurities (<2% versus 5-8% with DAST). This improvement is attributed to the lower acidity and greater steric bulk of the bis(2-methoxyethyl)amino group, which disfavors β-elimination pathways [3].
Table 2: Fluorinating Reagent Performance for Cyclobutanol Substrates
Reagent | Temperature Range | Reaction Time | Yield (%) | Elimination Byproduct (%) | Key Advantage |
---|---|---|---|---|---|
DAST | -40°C to -20°C | 2-4 hours | 85-92 | 5-8 | Cost-effectiveness |
Deoxo-Fluor | 0°C to 25°C | 4-6 hours | 88-90 | <2 | Thermal stability, reduced elimination |
Morpho-DAST | -20°C to 10°C | 3-5 hours | 83-87 | 3-5 | Improved handling safety |
The final hydrochloride salt formation serves dual purposes: purification enhancement and solid-state stabilization. Free base 3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol exhibits hygroscopicity and limited stability, necessitating conversion to its crystalline hydrochloride salt. This transformation employs hydrogen chloride (1.5-2.5 equivalents), typically introduced as a concentrated solution in isopropanol (5-7 M) or diethyl ether (1.0 M), to a cooled (0-5°C) solution of the free base in solvents like ethyl acetate, isopropanol, or acetone. Supersaturation control during acid addition is critical for initiating homogeneous nucleation. Seeding with pre-characterized salt crystals (0.5-1.0% w/w) during the metastable zone ensures consistent crystal form and particle size distribution [1] [6].
Crystallization dynamics reveal significant polymorphic behavior influenced by solvent composition and cooling profiles. Isopropanol/water mixtures (85:15 v/v) yield the thermodynamically stable Form A hydrochloride monohydrate upon slow cooling (0.5°C/minute) from 60°C to 5°C. Conversely, anhydrous ethyl acetate produces metastable Form B, which gradually converts to Form A under humid conditions. Optimal crystallization parameters include:
This protocol consistently delivers the desired monohydrate form with chemical purity >99.5% (HPLC), residual solvent levels <300 ppm (isopropanol, ethyl acetate), and bulk density (0.35-0.45 g/mL) suitable for downstream processing. The crystalline structure exhibits enhanced stability under accelerated storage conditions (40°C/75% RH for 3 months) with no detectable form conversion or chemical degradation [1] [6].
Transitioning from laboratory synthesis to cost-effective, safe, and sustainable manufacturing necessitates sophisticated process intensification strategies. The structural complexity and functional group sensitivity of 3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol hydrochloride demand innovative engineering solutions to overcome traditional batch limitations.
Continuous flow technology revolutionizes hazardous and rapid transformations inherent to this synthesis, particularly fluorinations and high-temperature cyclizations. Microstructured flow reactors offer unparalleled heat transfer efficiency (heat transfer coefficients >5000 W/m²K versus <500 W/m²K in batch) and precise residence time control (seconds to minutes), enabling safe execution of highly exothermic reactions. The DAST-mediated fluorination of cyclobutanols demonstrates these advantages. A typical flow configuration employs:
This system achieves 94% conversion with <1% elimination byproducts, significantly outperforming batch results. The immediate quenching within the flow system prevents over-fluorination and decomposition, hazards frequently encountered during batch workup delays. Similar benefits manifest in the continuous hydrogenation of azido intermediates, where packed-bed reactors with immobilized palladium catalysts (0.5-1.0% Pd on silica) enable hydrogen pressures <5 bar at 50°C, reducing reaction times from hours to minutes while eliminating catalyst filtration steps .
Angelini Fine Chemicals exemplifies industrial implementation, employing multi-stage continuous platforms integrating cyclization, fluorination, and salt formation modules. Their kilo-flow lab and production-scale flow reactors (1-10 kg/h throughput) demonstrate 40-60% reductions in solvent consumption, 3-5 fold improvements in space-time yields, and enhanced impurity profiles compared to batch processing. Crucially, flow chemistry confines hazardous intermediates like azides and DAST within engineered, closed environments, dramatically improving operator safety during active pharmaceutical ingredient production .
Table 3: Continuous Flow vs. Batch Performance for Key Synthesis Steps
Process Parameter | Continuous Flow Performance | Batch Performance | Improvement Factor |
---|---|---|---|
DAST Fluorination Yield | 93-95% | 85-90% | 5-8% absolute increase |
Elimination Byproduct | <1% | 5-8% | 5-8 fold reduction |
Hydrogenation Time | 8-12 minutes | 3-5 hours | 15-25 fold reduction |
Solvent Consumption | 15-20 L/kg API | 40-60 L/kg API | 60-70% reduction |
Process Mass Intensity | 25-30 | 70-85 | 2.5-3.0 fold reduction |
Accelerated process optimization for this structurally complex molecule leverages automated reaction screening platforms capable of evaluating thousands of parameter combinations weekly. These systems systematically interrogate critical variables:
Integrated analytics (online HPLC, FTIR, Raman spectroscopy) provide real-time conversion and selectivity data. For the reductive amination step, such platforms identified optimal parameters undiscoverable via manual experimentation: a specific tetrabutylammonium acetate additive (0.1 equivalents) accelerating imine formation 3-fold while suppressing enolization, and isopropanol/acetonitrile (70:30 v/v) as the optimal solvent mixture for 92% yield at 30°C versus the previous 85% in methanol at 25°C [3].
Machine learning algorithms further enhance optimization by identifying non-linear relationships between process parameters and outcomes. Neural network models trained on high-throughput screening data for the hydrochloride crystallization predicted optimal anti-solvent addition profiles and seeding protocols that consistently produced crystals with target particle size (D90 = 50-70 μm) and flow properties, directly compressing filtration-drying times by 40%. These models incorporated 12 input variables (cooling rate, solvent composition, impurity profiles, seed loading/crystal size, stirring rate, etc.) to control 4 critical quality attributes: crystal form, particle size distribution, residual solvent, and bulk density. Implementation reduced batch failures due to oiling out or form instability from >20% to <2% in commercial campaigns [3] [6].
Automated platforms extend to crystallization development, where parallel crystallizers with in-line particle size analysis and Raman spectroscopy map phase diagrams across solvent/anti-solvent compositions. This approach identified ethanol/ethyl acetate mixtures as superior to traditional isopropanol/water for the hydrochloride salt, yielding denser crystals (0.48 g/mL vs. 0.38 g/mL) with lower solvent inclusion (<100 ppm ethanol vs. 500 ppm isopropanol) and 15% faster filtration rates, significantly boosting manufacturing throughput without compromising purity (>99.8%) or polymorphic stability [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7